Boc-DL-m-tyrosine

カタログ番号 B1338370

CAS番号:

174732-96-8

分子量: 281.3 g/mol

InChIキー: FABANBOJFXYSHH-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

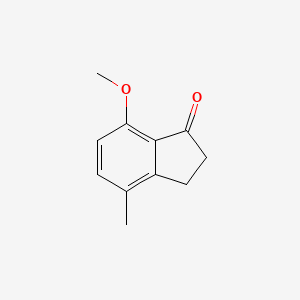

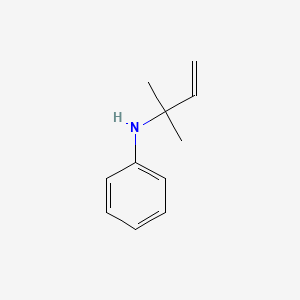

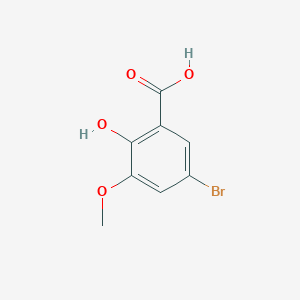

Boc-DL-m-tyrosine is a chemical compound with the molecular formula C14H19NO5 . It is an off-white to grey crystalline powder . The IUPAC name for Boc-DL-m-tyrosine is 2-amino-3-(3-hydroxyphenyl)propanoic acid .

Synthesis Analysis

The synthesis of Boc-L-tyrosine can be achieved by using (Boc)2O . According to the method, an aqueous solution of one of L-tyrosine, sodium hydroxide, and potassium hydroxide is added into (Boc)2O in batches under a one-pot condition, resulting in Boc-L-tyrosine .Molecular Structure Analysis

The molecular structure of Boc-DL-m-tyrosine consists of 14 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The InChI key is JZKXXXDKRQWDET-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Boc-DL-m-tyrosine has a molecular weight of 281.31 . It appears as an off-white to grey crystalline powder . The compound has a boiling point of approximately 314.29°C and a melting point between 268-288°C . Its density is roughly estimated to be 1.2375 g/cm3 .科学的研究の応用

Antioxidant Dipeptide Precursor Synthesis

- Application Summary: Boc-DL-m-tyrosine is used in the synthesis of an antioxidant dipeptide precursor, BOC-Tyr-Ala. This precursor has potential applications in nutrition and pharmaceuticals due to its antioxidant properties .

- Methods of Application: The synthesis is achieved through a kinetically controlled enzymatic peptide synthesis reaction, catalyzed by the recombinant carboxypeptidase Y (CPY) expressed in P. pastoris GS115 . The reaction conditions were optimized to be: 30 °C, pH 9.5, organic phase (methanol)/aqueous phase = 1:20, BOC-Tyr-OMe 0.05 mol/L, Ala 0.5 mol/L, and a reaction time of 12 h .

- Results: Under these conditions, the dipeptide yield reached 49.84% .

Protein Bioconjugation

- Application Summary: Boc-DL-m-tyrosine can be used in protein bioconjugation, a rapidly progressing field of research with wide-ranging applications in areas such as therapeutics and biomaterials .

- Methods of Application: The specific methods of application for Boc-DL-m-tyrosine in protein bioconjugation are not detailed in the source .

- Results: The results or outcomes of using Boc-DL-m-tyrosine in protein bioconjugation are not specified in the source .

Dual Protection of Amino Functions

- Application Summary: Boc-DL-m-tyrosine is used in the dual protection of amino functions. This involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Methods of Application: The specific methods of application for Boc-DL-m-tyrosine in dual protection of amino functions are not detailed in the source .

- Results: The results or outcomes of using Boc-DL-m-tyrosine in dual protection of amino functions are not specified in the source .

Organic Synthesis with Bacterial Tyrosinases

- Application Summary: Boc-DL-m-tyrosine can be used in organic synthesis with bacterial tyrosinases. Bacterial tyrosinases have been found to possess biochemical characteristics that typically make them more suited to applications requiring special operational conditions .

- Methods of Application: The specific methods of application for Boc-DL-m-tyrosine in organic synthesis with bacterial tyrosinases are not detailed in the source .

- Results: The results or outcomes of using Boc-DL-m-tyrosine in organic synthesis with bacterial tyrosinases are not specified in the source .

Synthesis of Medically Important Compounds

- Application Summary: Boc-DL-m-tyrosine can be used in the synthesis of medically important compounds such as L-3,4-dihydroxyphenylalanine (L-DOPA) and melanin .

- Methods of Application: The specific methods of application for Boc-DL-m-tyrosine in the synthesis of medically important compounds are not detailed in the source .

- Results: The results or outcomes of using Boc-DL-m-tyrosine in the synthesis of medically important compounds are not specified in the source .

Cross-linking Reactions of Proteins

- Application Summary: Boc-DL-m-tyrosine can be used in cross-linking reactions of proteins .

- Methods of Application: The specific methods of application for Boc-DL-m-tyrosine in cross-linking reactions of proteins are not detailed in the source .

- Results: The results or outcomes of using Boc-DL-m-tyrosine in cross-linking reactions of proteins are not specified in the source .

Safety And Hazards

特性

IUPAC Name |

3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABANBOJFXYSHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-DL-m-tyrosine | |

Synthesis routes and methods

Procedure details

Methyl 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoate (0.91 g, 3.1 mmol) was taken up in methanol (30 mL) at rt and the lithium hydroxide monohydrate (0.51 g, 12.3 mmol) in water (10 mL) was added. The reaction was complete after stirring for 2 h. The methanol was removed under reduced pressure to give an aqueous layer which was partitioned between ethyl acetate and 1 N HCl. The organic layer was washed with brine, dried over magnesium sulfate and concentrated under reduced pressure to give 2-(tert-butoxycarbonylamino)-3-(3-hydroxyphenyl)propanoic acid (0.89 g, 100%). Analytical LCMS (M+H-Boc)+: m/z=181.9.

Quantity

0.91 g

Type

reactant

Reaction Step One

Yield

100%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。